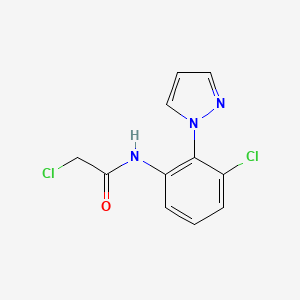![molecular formula C14H17NO4 B7575164 3-[Cyclopropyl-[4-(hydroxymethyl)benzoyl]amino]propanoic acid](/img/structure/B7575164.png)
3-[Cyclopropyl-[4-(hydroxymethyl)benzoyl]amino]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[Cyclopropyl-[4-(hydroxymethyl)benzoyl]amino]propanoic acid, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its regulation is critical for maintaining normal brain function. CPP-115 has been shown to increase GABA levels in the brain, leading to potential therapeutic applications for a variety of neurological disorders.
Mécanisme D'action
3-[Cyclopropyl-[4-(hydroxymethyl)benzoyl]amino]propanoic acid works by inhibiting GABA transaminase, the enzyme responsible for breaking down GABA in the brain. By inhibiting this enzyme, 3-[Cyclopropyl-[4-(hydroxymethyl)benzoyl]amino]propanoic acid increases GABA levels in the brain, leading to increased inhibitory neurotransmission and potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
3-[Cyclopropyl-[4-(hydroxymethyl)benzoyl]amino]propanoic acid has been shown to increase GABA levels in the brain, leading to increased inhibitory neurotransmission. This can have a variety of effects on brain function, including reducing seizure activity, reducing drug-seeking behavior, and reducing anxiety-like behavior. 3-[Cyclopropyl-[4-(hydroxymethyl)benzoyl]amino]propanoic acid has also been shown to have a favorable safety profile in preclinical studies, with no significant adverse effects observed at therapeutic doses.
Avantages Et Limitations Des Expériences En Laboratoire
3-[Cyclopropyl-[4-(hydroxymethyl)benzoyl]amino]propanoic acid has several advantages for use in laboratory experiments. It is readily available for research purposes and has a well-characterized mechanism of action. It has also been shown to have a favorable safety profile in preclinical studies, making it a relatively safe compound for use in animal studies. However, one limitation of 3-[Cyclopropyl-[4-(hydroxymethyl)benzoyl]amino]propanoic acid is its selectivity for GABA transaminase, which may limit its potential therapeutic applications to disorders involving GABA dysregulation.
Orientations Futures
There are several potential future directions for research on 3-[Cyclopropyl-[4-(hydroxymethyl)benzoyl]amino]propanoic acid. One area of interest is the potential therapeutic applications of 3-[Cyclopropyl-[4-(hydroxymethyl)benzoyl]amino]propanoic acid in neurological disorders beyond epilepsy, addiction, and anxiety disorders. Another area of interest is the development of more selective inhibitors of GABA transaminase, which may have improved therapeutic efficacy and fewer off-target effects. Additionally, further studies are needed to fully characterize the safety and efficacy of 3-[Cyclopropyl-[4-(hydroxymethyl)benzoyl]amino]propanoic acid in clinical trials.
Méthodes De Synthèse
3-[Cyclopropyl-[4-(hydroxymethyl)benzoyl]amino]propanoic acid can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the coupling of a cyclopropyl amine with a protected 4-(hydroxymethyl)benzoic acid derivative, followed by deprotection and amidation to yield the final product. The process has been optimized for high yield and purity, making 3-[Cyclopropyl-[4-(hydroxymethyl)benzoyl]amino]propanoic acid readily available for research purposes.
Applications De Recherche Scientifique
3-[Cyclopropyl-[4-(hydroxymethyl)benzoyl]amino]propanoic acid has been extensively studied for its potential therapeutic applications in a variety of neurological disorders, including epilepsy, addiction, and anxiety disorders. In preclinical studies, 3-[Cyclopropyl-[4-(hydroxymethyl)benzoyl]amino]propanoic acid has been shown to increase brain GABA levels and reduce seizure activity in animal models of epilepsy. It has also been shown to reduce drug-seeking behavior in animal models of addiction and reduce anxiety-like behavior in animal models of anxiety disorders.
Propriétés
IUPAC Name |
3-[cyclopropyl-[4-(hydroxymethyl)benzoyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c16-9-10-1-3-11(4-2-10)14(19)15(12-5-6-12)8-7-13(17)18/h1-4,12,16H,5-9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQEGAULUBVNTCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCC(=O)O)C(=O)C2=CC=C(C=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[Cyclopropyl-[4-(hydroxymethyl)benzoyl]amino]propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[Cyclopropyl(pyridin-4-ylmethyl)amino]propanoic acid](/img/structure/B7575086.png)
![4-[(4-Propan-2-ylbenzoyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B7575112.png)
![1-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrazol-3-amine](/img/structure/B7575114.png)
![N-methyl-4-(methylamino)-N-[2-(methylamino)-2-oxoethyl]butanamide](/img/structure/B7575122.png)
![3-[Cyclopropyl-(4-methoxybenzoyl)amino]propanoic acid](/img/structure/B7575130.png)


![N-[2-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)ethyl]aniline](/img/structure/B7575151.png)
![2-chloro-N-[1-(2,4-dichlorophenyl)ethyl]-N-methylacetamide](/img/structure/B7575167.png)
![2-amino-N-[2-[butyl(ethyl)amino]-2-oxoethyl]acetamide](/img/structure/B7575172.png)
![2-amino-2-methyl-N-[6-(1,2,4-triazol-1-yl)pyridin-3-yl]pentanamide](/img/structure/B7575180.png)
![2-amino-N-[2-[3-(1-methyltetrazol-5-yl)anilino]-2-oxoethyl]acetamide](/img/structure/B7575193.png)
![2-[Butan-2-yl-[2-(2-fluorophenyl)acetyl]amino]acetic acid](/img/structure/B7575197.png)